Cas no 871332-70-6 (4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid)

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid is a boronic acid derivative featuring a chloro-substituted phenyl ring and a piperidine-1-carbonyl functional group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety facilitates efficient carbon-carbon bond formation with aryl or vinyl halides. The presence of the piperidine carbonyl group enhances solubility and stability, making it suitable for diverse synthetic applications. Its structural features also allow for further functionalization, enabling the synthesis of complex organic frameworks. The compound is particularly valuable in pharmaceutical and agrochemical research, where precise coupling reactions are essential for developing bioactive molecules. Proper handling under inert conditions is recommended to preserve reactivity.
4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid structure
871332-70-6 structure
Product Name:4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid
CAS No:871332-70-6
MF:C12H15BClNO3
MW:267.516402482986
MDL:MFCD07783862
CID:719314
PubChem ID:44886933
Update Time:2025-06-09

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid
    • 4-Chloro-3-(1-piperidinylcarbonyl)benzeneboronic acid
    • (4-Chloro-3-(piperidine-1-carbonyl)-phenyl)boronic acid
    • [4-chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid
    • 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid
    • Boronic acid,B-[4-chloro-3-(1-piperidinylcarbonyl)phenyl]-
    • (4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronicacid
    • DTXSID50661221
    • CS-0175327
    • 871332-70-6
    • BS-25853
    • 3-Acetyl-5-chloro-N-(2-methoxyethyl)thiophene-2-sulfonamide
    • AKOS015849943
    • H11878
    • A853938
    • MFCD07783862
    • MDL: MFCD07783862
    • Inchi: 1S/C12H15BClNO3/c14-11-5-4-9(13(17)18)8-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2
    • InChI Key: QNOMMSMMADZNCM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(B(O)O)C=C1C(N1CCCCC1)=O

Computed Properties

  • Exact Mass: 267.08300
  • Monoisotopic Mass: 267.083
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.8A^2

Experimental Properties

  • Melting Point: 152-156℃
  • PSA: 60.77000
  • LogP: 0.58380

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:871332-70-6)4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid
Order Number:A853938
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:47
Price ($):762.0/218.0
Email:sales@amadischem.com

Additional information on 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid (CAS No. 871332-70-6): A Key Intermediate in Modern Pharmaceutical Synthesis

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid, identified by its CAS number 871332-70-6, is a specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of targeted therapeutics and advanced drug candidates. Its unique structural features, combining a chloro-substituted phenyl ring with a piperidine carbonyl moiety linked to a boronic acid functional group, make it a versatile building block for medicinal chemists.

The utility of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid stems from its ability to participate in various organic transformations, most notably cross-coupling reactions. Boronic acids are well-known for their reactivity in Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between aryl or vinyl boronic acids and organic halides or pseudohalides. This reaction is particularly valuable in drug discovery, enabling the rapid construction of complex molecular architectures with high precision.

In recent years, the pharmaceutical industry has increasingly leveraged boronic acid derivatives for the development of novel therapeutic agents. The presence of both a chloro group and a piperidine carbonyl in 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid provides multiple points of functionalization, allowing for further chemical modifications to tailor the compound's pharmacological properties. This flexibility has made it an attractive scaffold for designing molecules with enhanced binding affinity and improved pharmacokinetic profiles.

One of the most compelling applications of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and dysregulation of their activity is implicated in numerous diseases, including cancer. By incorporating this boronic acid derivative into kinase inhibitor structures, researchers can achieve high selectivity and potency. For instance, recent studies have demonstrated its use in generating inhibitors targeting tyrosine kinases, which are key players in cancer signaling pathways.

The piperidine moiety in the name 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid is particularly noteworthy due to its prevalence in bioactive molecules. Piperidines are heterocyclic compounds that frequently appear in drug candidates due to their ability to mimic natural amino acids and enhance binding interactions with biological targets. The incorporation of a piperidine carbonyl group not only improves solubility and metabolic stability but also contributes to the overall conformational flexibility of the molecule, which is essential for effective receptor binding.

Advances in computational chemistry have further highlighted the importance of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid as a synthetic intermediate. Molecular modeling studies have shown that this compound can be efficiently incorporated into drug-like scaffolds through predictable bonding interactions. These insights have enabled medicinal chemists to design more rational synthetic routes, reducing trial-and-error experimentation and accelerating the drug discovery process.

The role of boronic acids in modern medicine extends beyond kinase inhibition. They have also been explored as components of protease inhibitors, antiviral agents, and anti-inflammatory drugs. The unique reactivity of boronic acids allows for the creation of chiral centers and other structural motifs that are critical for achieving therapeutic efficacy. For example, derivatives of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid have been investigated as potential treatments for infectious diseases caused by viral proteases.

In conclusion, 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid (CAS No. 871332-70-6) represents a valuable tool for pharmaceutical synthesis. Its structural features enable participation in diverse chemical transformations, making it indispensable for constructing complex drug candidates. As research continues to uncover new applications for boronic acid derivatives, compounds like this will undoubtedly play an increasingly pivotal role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:871332-70-6)4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid
A853938
Purity:99%/99%
Quantity:25g/5g
Price ($):762.0/218.0
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